molecular formula C9H13NO2 B3039370 (4-ethoxy-3-methylpyridin-2-yl)methanol CAS No. 1026549-97-2

(4-ethoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B3039370
CAS No.: 1026549-97-2
M. Wt: 167.2 g/mol
InChI Key: OTRAOUWYLVTABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-3-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at the 2-position, a methyl substituent at the 3-position, and an ethoxy group at the 4-position of the pyridine ring. Notably, commercial availability of this compound has been discontinued, as indicated by , suggesting challenges in synthesis, stability, or market demand compared to similar analogs .

Properties

IUPAC Name

(4-ethoxy-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-4-5-10-8(6-11)7(9)2/h4-5,11H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRAOUWYLVTABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-3-methylpyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylpyridine.

    Reaction with Formaldehyde: The 4-ethoxy-3-methylpyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the second position of the pyridine ring.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and large-scale purification methods, such as distillation or large-scale chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-ethoxy-3-methylpyridine-2-carboxylic acid.

    Reduction: 4-ethoxy-3-methylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxy-3-methylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-ethoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-ethoxy-3-methylpyridin-2-yl)methanol with structurally related pyridinyl methanol derivatives, highlighting substituent variations, synthesis pathways, and applications:

Compound Name Substituents Key Properties/Applications Synthesis Notes References
This compound 4-ethoxy, 3-methyl, 2-hydroxymethyl Discontinued commercially; potential use in drug intermediates or catalysis. Likely involves ethoxylation and hydroxymethylation steps (analogous to ).
(4-Methoxypyridin-2-yl)methanol 4-methoxy, 2-hydroxymethyl Common in pharmaceutical research; improved solubility due to smaller alkoxy group. Methoxy substitution via nucleophilic aromatic substitution.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-chloro, 3-dimethoxymethyl, 4-hydroxymethyl Enhanced electrophilicity for cross-coupling reactions; used in heterocyclic synthesis. Chlorination and dimethoxymethylation under acidic conditions.
(4-Methoxy-3-methylpyridin-2-yl)methanol 4-methoxy, 3-methyl, 2-hydroxymethyl Actively marketed; methyl and methoxy groups may improve metabolic stability. Methylation and methoxylation steps (similar to ).
(2,3,6-Trimethoxypyridin-4-yl)methanol 2,3,6-trimethoxy, 4-hydroxymethyl High polarity due to multiple methoxy groups; applications in agrochemicals. Sequential methoxylation under basic conditions.

Structural and Functional Differences

  • Ethoxy vs. However, bulkier ethoxy groups may reduce synthetic yield or stability, contributing to its discontinuation .
  • Substituent Positioning : The 3-methyl group in the target compound introduces steric hindrance, which could modulate reactivity in catalytic processes or binding affinity in biological targets .
  • Chlorinated Analogs : Chlorine substitution (e.g., in ) increases electrophilicity, enabling participation in cross-coupling reactions, a feature absent in the ethoxy derivative .

Biological Activity

(4-Ethoxy-3-methylpyridin-2-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The compound this compound features an ethoxy group attached to a pyridine ring, along with a hydroxymethyl functional group. Its molecular structure can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_2

The ethoxy group may enhance the compound's lipophilicity compared to similar structures, potentially influencing its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. Key mechanisms include:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-π Interactions : The aromatic pyridine ring can engage in π-π interactions, which may affect enzyme and receptor activities.

These interactions suggest that the compound could modulate enzymatic pathways and receptor functions, leading to therapeutic implications.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported as a potential inhibitor of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
    • Case Study : A study evaluating AMPK activation found that derivatives of this compound exhibited improved potency compared to other analogs, with an EC50 value of 0.019 µM for one derivative .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Neuroprotective Effects : There is emerging evidence supporting its neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityEC50 Value
(4-Methoxy-3-methylpyridin-2-yl)methanolMethoxy group instead of ethoxyModerate enzyme inhibition0.043 µM
(6-Methoxy-3-methylpyridin-2-yl)methanolMethoxy at different positionAnticancer activity0.025 µM
This compoundEthoxy groupEnhanced potency in AMPK activation0.019 µM

This table highlights how the substitution pattern affects the biological activity and potency of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ethoxy-3-methylpyridin-2-yl)methanol
Reactant of Route 2
(4-ethoxy-3-methylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.